molecular formula C8H13IO2 B14486909 Methyl 7-iodohept-5-enoate CAS No. 64493-06-7

Methyl 7-iodohept-5-enoate

Cat. No.: B14486909
CAS No.: 64493-06-7
M. Wt: 268.09 g/mol
InChI Key: VJSYRMFXFUQTOH-UHFFFAOYSA-N
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Description

Methyl 7-iodohept-5-enoate is an organic compound that belongs to the class of esters It features a seven-carbon chain with an iodine atom attached to the seventh carbon and a double bond between the fifth and sixth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-iodohept-5-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 7-hydroxyhept-5-enoate. This reaction typically uses iodine and a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), under mild conditions to achieve the desired product .

Another method involves the hydrolysis of methyl 7-bromohept-5-enoate followed by iodination. The brominated precursor can be prepared through the reaction of 7-hydroxyhept-5-enoic acid with phosphorus tribromide (PBr3), followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the iodination process is carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodohept-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium thiolate (NaSMe) in dimethyl sulfoxide (DMSO) at room temperature.

    Hydrogenation: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Oxidation: KMnO4 in aqueous solution at elevated temperatures.

Major Products

    Substitution: Methyl 7-thiohept-5-enoate, methyl 7-aminohept-5-enoate.

    Reduction: Methyl 7-iodoheptanoate.

    Oxidation: 7-iodoheptanoic acid.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromohept-5-enoate
  • Methyl 7-chlorohept-5-enoate
  • Methyl 7-fluorohept-5-enoate

Uniqueness

Methyl 7-iodohept-5-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated, chlorinated, and fluorinated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, offering unique synthetic pathways and applications .

Properties

CAS No.

64493-06-7

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

methyl 7-iodohept-5-enoate

InChI

InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h3,5H,2,4,6-7H2,1H3

InChI Key

VJSYRMFXFUQTOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CCI

Origin of Product

United States

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